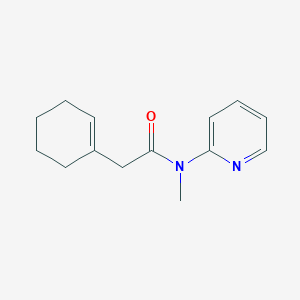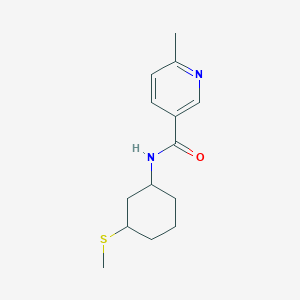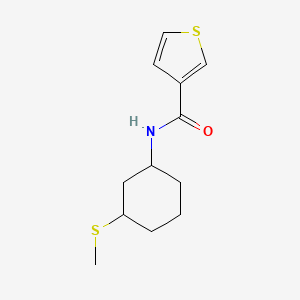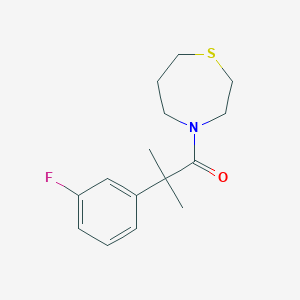
2-(3-Chlorophenyl)-5-(1-methylsulfanylethyl)-1,3,4-oxadiazole
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-(3-Chlorophenyl)-5-(1-methylsulfanylethyl)-1,3,4-oxadiazole is a chemical compound that has gained significant attention in the field of medicinal chemistry due to its potential therapeutic applications. This compound belongs to the class of oxadiazoles, which are known for their diverse biological activities.
Mécanisme D'action
The mechanism of action of 2-(3-Chlorophenyl)-5-(1-methylsulfanylethyl)-1,3,4-oxadiazole is not fully understood. However, it has been proposed that the compound may exert its biological activities by modulating various signaling pathways. For example, it has been reported to inhibit the expression of pro-inflammatory cytokines and downregulate the activity of nuclear factor-kappa B (NF-κB), a key regulator of inflammation.
Biochemical and Physiological Effects:
Studies have shown that 2-(3-Chlorophenyl)-5-(1-methylsulfanylethyl)-1,3,4-oxadiazole can exert various biochemical and physiological effects. For instance, it has been reported to reduce the production of reactive oxygen species (ROS) and increase the activity of antioxidant enzymes. In addition, this compound has been shown to induce apoptosis in cancer cells and inhibit the growth of bacterial and fungal strains.
Avantages Et Limitations Des Expériences En Laboratoire
One of the advantages of 2-(3-Chlorophenyl)-5-(1-methylsulfanylethyl)-1,3,4-oxadiazole is its broad spectrum of biological activities, which makes it a promising candidate for the development of novel therapeutics. However, one of the limitations of this compound is its poor solubility in water, which can pose challenges for its formulation and delivery.
Orientations Futures
There are several future directions for the research on 2-(3-Chlorophenyl)-5-(1-methylsulfanylethyl)-1,3,4-oxadiazole. One of the potential areas of investigation is its use as a fluorescent probe for the detection of metal ions. In addition, further studies are needed to elucidate the mechanism of action of this compound and its potential therapeutic applications in various diseases. Moreover, the development of novel formulations and delivery systems for this compound can enhance its efficacy and overcome its limitations.
Méthodes De Synthèse
The synthesis of 2-(3-Chlorophenyl)-5-(1-methylsulfanylethyl)-1,3,4-oxadiazole involves the reaction of 3-chlorobenzohydrazide with 1-methylthio-2-propanol in the presence of phosphorus oxychloride. The resulting intermediate is then treated with sodium hydroxide to yield the final product. This method has been reported to provide a high yield of the compound with good purity.
Applications De Recherche Scientifique
2-(3-Chlorophenyl)-5-(1-methylsulfanylethyl)-1,3,4-oxadiazole has been studied for its potential therapeutic applications in various diseases. It has been reported to exhibit anti-inflammatory, antioxidant, anticancer, and antimicrobial activities. In addition, this compound has been investigated for its use as a fluorescent probe for the detection of metal ions.
Propriétés
IUPAC Name |
2-(3-chlorophenyl)-5-(1-methylsulfanylethyl)-1,3,4-oxadiazole |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H11ClN2OS/c1-7(16-2)10-13-14-11(15-10)8-4-3-5-9(12)6-8/h3-7H,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VXMBOZWFLWUUHA-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C1=NN=C(O1)C2=CC(=CC=C2)Cl)SC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H11ClN2OS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
254.74 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(3-Chlorophenyl)-5-(1-methylsulfanylethyl)-1,3,4-oxadiazole | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![3-(oxolan-2-yl)-N-[2,2,2-trifluoro-1-(4-fluorophenyl)ethyl]propanamide](/img/structure/B7594093.png)
![3-[1-(2-Phenylsulfanylethyl)piperidin-3-yl]propanamide](/img/structure/B7594101.png)
![3-[(5-methyl-1,2-oxazol-3-yl)methyl]-5,6,7,8-tetrahydro-4H-cyclohepta[d][1,3]thiazol-2-one](/img/structure/B7594102.png)
![5-Methyl-3-[(3-phenylpyrazol-1-yl)methyl]-1,2-oxazole](/img/structure/B7594105.png)




![1-[3,3-Bis(trifluoromethyl)pyrrolidin-1-yl]-3-thiophen-3-ylpropan-1-one](/img/structure/B7594139.png)
![2-Azabicyclo[2.2.1]heptan-2-yl-(2-ethoxypyridin-4-yl)methanone](/img/structure/B7594140.png)

![6-Methyl-2-[(2-methylquinolin-4-yl)methyl]pyridazin-3-one](/img/structure/B7594169.png)
